

An In-depth Technical Guide to the Pharmacology and Toxicology of Neoprzewaquinone A

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Compound of Interest		
Compound Name:	Neoprzewaquinone A	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoprzewaquinone A (NEO), a phenanthrenequinone derivative isolated from the roots of Salvia miltiorrhiza (Danshen), has emerged as a promising bioactive compound with significant pharmacological activities.[1][2][3] Extensive research has elucidated its potent anti-cancer properties, particularly against triple-negative breast cancer, and its ability to induce smooth muscle relaxation, suggesting therapeutic potential in oncology and cardiovascular diseases like glaucoma.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology and toxicology of **Neoprzewaquinone A**, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key signaling pathways. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Pharmacology

The pharmacological effects of **Neoprzewaquinone A** are primarily attributed to its selective inhibition of Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) kinase, a serine/threonine kinase overexpressed in various cancers.[1][2][3] By targeting PIM1, NEO modulates downstream signaling pathways crucial for cell proliferation, migration, and survival.

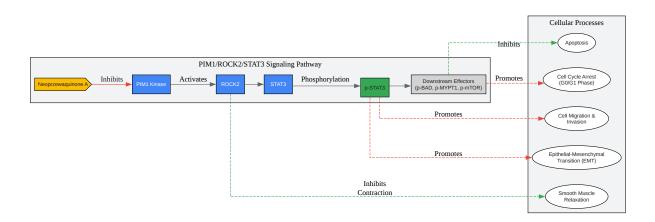


Mechanism of Action: PIM1/ROCK2/STAT3 Signaling Pathway

Neoprzewaquinone A directly targets and inhibits the kinase activity of PIM1.[1] This inhibition disrupts the downstream signaling cascade involving Rho-associated coiled-coil containing protein kinase 2 (ROCK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] [3] The inhibition of this pathway leads to a cascade of cellular events that contribute to its anticancer and smooth muscle relaxant effects.

The binding of NEO to the PIM1 pocket has been supported by molecular docking simulations, which show interactions with key residues.[1] Western blot analyses have confirmed that NEO treatment leads to a significant reduction in the expression of ROCK1, ROCK2, and phosphorylated STAT3 (p-STAT3), as well as downstream effectors like phosphorylated BAD (p-BAD), phosphorylated myosin phosphatase target subunit 1 (p-MYPT1), and phosphorylated mammalian target of rapamycin (p-mTOR).[1]





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Figure 1: Neoprzewaquinone A signaling pathway.

Pharmacological Effects

Neoprzewaquinone A demonstrates significant anti-cancer effects, particularly against triplenegative breast cancer (TNBC) cells (MDA-MB-231).[1] Its primary mechanisms include:

- Inhibition of Cell Proliferation and Migration: NEO effectively suppresses the growth, migration, and invasion of MDA-MB-231 cells.[1][4]
- Induction of Apoptosis and Cell Cycle Arrest: Treatment with NEO leads to apoptosis and arrests the cell cycle in the G0/G1 phase.[1]



• Induction of Autophagy: NEO has been shown to induce autophagy in MDA-MB-231 cells.[1]

NEO exhibits a dose- and time-dependent relaxation effect on pre-contracted smooth muscles, such as rat isolated thoracic aortic rings.[1] This effect is mediated by the inhibition of the PIM1/ROCK2/STAT3 signaling pathway in smooth muscle cells.[1] This property is particularly relevant for its potential application in treating glaucoma by reducing intraocular pressure (IOP). [1][2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacological activity of **Neoprzewaquinone A**.

Table 1: In Vitro Kinase Inhibitory Activity

Target Kinase	IC50 (μM)	Assay Method	Reference
PIM1	0.56	ADP-Glo™ Kinase Assay	[1]
ROCK2	No significant inhibition	ADP-Glo™ Kinase Assay	[1]

Table 2: In Vitro Cytotoxicity (IC50 Values)



Cell Line	Cell Type	IC50 (μM)	Reference
MDA-MB-231	Triple-Negative Breast Cancer	4.69 ± 0.38	[1]
MCF-7	Breast Cancer	> 40	[1]
H460	Lung Cancer	19.52 ± 1.12	[1]
A549	Lung Cancer	11.24 ± 0.58	[1]
AGS	Gastric Cancer	14.36 ± 0.75	[1]
HEPG-2	Liver Cancer	18.39 ± 0.99	[1]
ES-2	Ovarian Cancer	12.76 ± 0.63	[1]
NCI-H929	Myeloma	10.89 ± 0.51	[1]
SH-SY5Y	Neuroblastoma	15.67 ± 0.82	[1]
MCF-10A	Normal Breast Epithelial	21.34 ± 1.23	[1]

Toxicology

The toxicological profile of **Neoprzewaquinone A** has not been extensively studied. Current knowledge is limited and largely inferred from the traditional use of its source, Salvia miltiorrhiza, which is generally considered to have low toxicity.[1]

Acute Toxicity

Specific LD50 values for **Neoprzewaquinone A** are not available in the published literature.

Local Tolerance

In a study investigating the effect of NEO on intraocular pressure in normal New Zealand White rabbits, a 1.0% NEO solution resulted in mild conjunctival hyperemia observed 240 minutes post-administration.[1] This effect was noted as minimal compared to the positive control, Netarsudil (a ROCK2 inhibitor).[1]



Genotoxicity and Other Toxicological Data

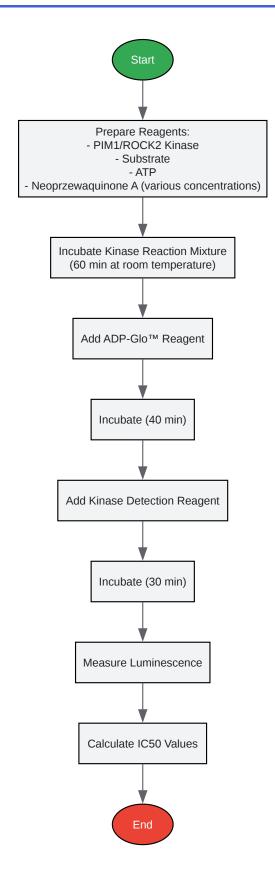
There is currently no available data on the genotoxicity, carcinogenicity, or reproductive toxicity of **Neoprzewaquinone A**. Further studies are required to establish a comprehensive safety profile.

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacological evaluation of **Neoprzewaquinone A**.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)





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